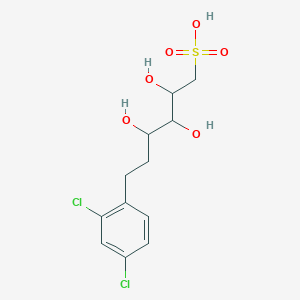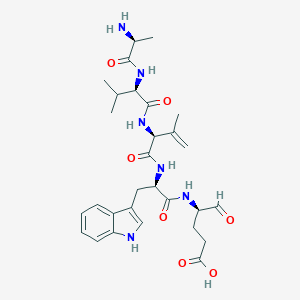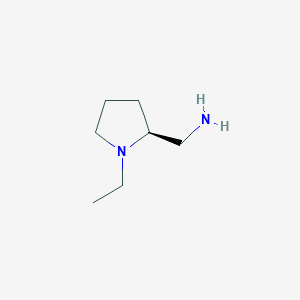
乙醛(2,4-二硝基苯)腙
描述
Acetaldehyde (2,4-dinitrophenyl)hydrazone is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used for the qualitative and quantitative analysis of carbonyl compounds. These compounds are known to exist as geometrical isomers, specifically the E- and Z-isomers, which can affect analytical results if isomerization occurs during sample preparation .
Synthesis Analysis
The synthesis of acetaldehyde (2,4-dinitrophenyl)hydrazone and similar derivatives typically involves the reaction of 2,4-dinitrophenylhydrazine with aldehydes. Aromatic 2,4-dinitrophenylhydrazones can be prepared from reactions with aldehydes bearing electron-donating groups in non-solvent reactions, and the high-dilution method without the need for basic or acidic catalysts has also proven efficient .
Molecular Structure Analysis
The molecular structure of these hydrazones is stabilized by intramolecular hydrogen bonds, as evidenced by X-ray data. The planar conformation of the hydrazone molecules is facilitated by these intramolecular NH…O2N hydrogen bonds, which contribute to the stability of the compounds . Additionally, the hydrazone skeleton is fairly planar, which is supported by intramolecular hydrogen bonds and some partial N-N double-bond character .
Chemical Reactions Analysis
The isomerization of acetaldehyde (2,4-dinitrophenyl)hydrazone derivatives is a significant reaction that can occur under certain conditions, such as UV irradiation or the addition of acid. This isomerization can lead to changes in the absorption spectra of the compounds, which is crucial for analytical methods that rely on UV-visible spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetaldehyde (2,4-dinitrophenyl)hydrazone derivatives are influenced by their molecular structure. The presence of a C=C double bond at specific positions in the alkenal can affect the equilibrium isomer ratio and the UV-visible spectral properties. For example, alkenal-2,4-dinitrophenylhydrazones with a double bond at the 2- or 3-position exhibit lower equilibrium isomer ratios compared to those with a double bond at the 4-position or greater . The ion-exchange properties of related resins synthesized from 2,4-dinitrophenyl hydrazone derivatives have also been studied, indicating their potential use in applications such as metal ion separation .
科学研究应用
1. Analysis of Monosaccharides
- Application Summary: 2,4-dinitrophenylhydrazone (DNPH) derivatives are used for the analysis of monosaccharides, such as glucose . The instability of the formed imine product often makes the spectrophotometric analysis of monosaccharides challenging .
- Methods of Application: A modified derivatization procedure is proposed, reliant on the formation of a stable DNPH-glucose derivative, to aid in the spectrophotometric analysis of glucose . The derivatization procedure was customized to perform the product work-up step under acidic conditions .
- Results: The proton-rich media resulted in direct reduction of the Schiff’s base with concomitant intramolecular rearrangement of the product to yield a stable cyclized DNPH-glucose derivative . The derivative revealed extended stability in spiked plasma samples which suggests a potential to employ the described procedure for glucose analysis and detection in biological samples .
2. Identification of Carbonyl Groups
- Application Summary: 2,4-Dinitrophenylhydrazone is an important reagent used to identify carbonyl groups (aldehyde and ketones compounds) . It is also used in quantitative spectrophotometric determination of various compounds via various types of reactions .
- Methods of Application: 2,4-dinitrophenylhydrazone can be used as a method for identifying aldehydes and ketones – the 2,4-dinitrophenylhydrazone formed is a solid that can be purified and its melting point determined .
- Results: This method facilitates the chromatographic analysis of monosaccharides to sufficiently attain high sensitivity in the very low concentration scale .
3. Pharmaceutical Intermediate
- Application Summary: Cyclohexanone 2,4-dinitrophenylhydrazone is a useful standard for elemental analysis. It is also used as a pharmaceutical intermediate .
4. Derivatization of Glucose
- Application Summary: DNPH has been frequently used as a derivatizing agent for carbonyl compounds, including reducing sugars for analytical purposes . It has been reported to be used for derivatization of glucose .
5. Identification of Carbonyl Groups
- Application Summary: 2,4-Dnphh has been often used as a derivatizing agent for carbonyl compounds, including reducing compounds for example glucose to form 2,4-Dnphh- glucose derivative . These derivatives can easily be determined by HPLC techniques .
6. Inhibitory Activity Towards Enzymes
- Application Summary: Acetone 2,4-Dinitrophenylhydrazone is a DNPH derivative of an aliphatic ketone found in mainstream cigarette smoke . It showed inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .
4. Derivatization of Glucose
- Application Summary: DNPH has been frequently used as a derivatizing agent for carbonyl compounds, including reducing sugars for analytical purposes . It has been reported to be used for derivatization of glucose .
5. Identification of Carbonyl Groups
- Application Summary: 2,4-Dnphh has been often used as a derivatizing agent for carbonyl compounds, including reducing compounds for example glucose to form 2,4-Dnphh- glucose derivative . These derivatives can easily be determined by HPLC techniques .
6. Inhibitory Activity Towards Enzymes
属性
IUPAC Name |
N-[(E)-ethylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOQRNOMHHDFB-XNWCZRBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030173 | |
| Record name | Ethanal-2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaldehyde (2,4-dinitrophenyl)hydrazone | |
CAS RN |
1019-57-4, 61947-85-1 | |
| Record name | Acetaldehyde, 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001019574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde (2,4-dinitrophenyl)hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetaldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetaldehyde 2,4-Dinitrophenylhydrazone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV8P2CCR5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)


![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)






![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)